molecular formula C3H4ClF3S B2768900 1-chloro-2-[(trifluoromethyl)sulfanyl]ethane CAS No. 819-55-6

1-chloro-2-[(trifluoromethyl)sulfanyl]ethane

Cat. No.: B2768900
CAS No.: 819-55-6
M. Wt: 164.57
InChI Key: WTQNKOJNJFWSRP-UHFFFAOYSA-N
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Description

1-Chloro-2-[(trifluoromethyl)sulfanyl]ethane (CAS 819-55-6) is a valuable volatile reagent in synthetic organic chemistry, serving as a strategic precursor for the introduction of the (trifluoromethyl)sulfanyl (SCF3) group. Its primary research value lies in its role as a building block for more complex SCF3-functionalized molecules. This compound is used to synthesize key intermediates such as trifluoromethyl vinyl sulfide and ethynyl trifluoromethyl sulfide , which are versatile substrates for cycloaddition reactions. Incorporating the SCF3 group into target molecules is a major focus in medicinal and agrochemical research because this group can significantly enhance a compound's bioavailability, metabolic stability, and membrane permeability due to its high lipophilicity (Hansch parameter π = 1.44) . The SCF3 group is often used as an isostere in the design of bioactive analogs, including compounds for cardiovascular diseases and insecticides . Researchers utilize this chloroalkane to access novel heterocycles, including 1,4-disubstituted triazoles and isoxazolidines bearing the SCF3 group via click chemistry and 1,3-dipolar cycloadditions . The molecular formula is C3H4ClF3S, and it has a molecular weight of 164.58 g/mol . This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic uses.

Properties

IUPAC Name

1-chloro-2-(trifluoromethylsulfanyl)ethane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H4ClF3S/c4-1-2-8-3(5,6)7/h1-2H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTQNKOJNJFWSRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCl)SC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H4ClF3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-chloro-2-[(trifluoromethyl)sulfanyl]ethane typically involves the reaction of ethylene with sulfur tetrafluoride and chlorine. The reaction conditions often include the use of a catalyst and controlled temperature and pressure to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to achieve efficient production. Safety measures are also crucial due to the handling of reactive and potentially hazardous chemicals.

Chemical Reactions Analysis

Types of Reactions

1-chloro-2-[(trifluoromethyl)sulfanyl]ethane undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, leading to the formation of different derivatives.

    Oxidation Reactions: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction Reactions: Reduction can lead to the formation of simpler hydrocarbons or other reduced products.

Common Reagents and Conditions

    Substitution: Common reagents include nucleophiles such as amines, alcohols, and thiols. Reaction conditions often involve solvents like dichloromethane or acetonitrile and may require a base to facilitate the reaction.

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are used under controlled conditions to achieve oxidation.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.

Major Products Formed

    Substitution: Various substituted ethane derivatives.

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced hydrocarbons and other simpler compounds.

Scientific Research Applications

1-chloro-2-[(trifluoromethyl)sulfanyl]ethane has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a pharmacological tool.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-chloro-2-[(trifluoromethyl)sulfanyl]ethane involves its interaction with molecular targets through its functional groups. The chlorine and trifluoromethylthio groups can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The pathways involved depend on the specific application and the nature of the target molecules.

Comparison with Similar Compounds

Sulfur Mustard (1-Chloro-2-[(2-Chloroethyl)Sulfanyl]Ethane)

Molecular Formula : C₄H₈Cl₂S
Molecular Weight : 159.08 g/mol
Key Functional Groups : Bis(2-chloroethyl)sulfide.
Properties/Applications :

  • A potent vesicant (blister agent) used as a chemical weapon. Reacts rapidly with biological nucleophiles (e.g., DNA, proteins), causing severe tissue damage and systemic toxicity .
  • Higher volatility than its trifluoromethyl analog due to smaller substituents.
  • Hydrolyzes slowly in water, forming hydrochloric acid and thiodiglycol, but reacts explosively with strong oxidizing agents .

Structural Contrast :

  • Replacement of the trifluoromethyl group in 1-chloro-2-[(trifluoromethyl)sulfanyl]ethane with a second 2-chloroethyl chain increases electrophilicity and cross-linking capacity, making sulfur mustard highly reactive and toxic .

1-Chloro-2-(Ethylsulfonyl)Ethane

Molecular Formula : C₄H₉ClO₂S
Molecular Weight : 156.63 g/mol
Key Functional Groups : Ethylsulfonyl (-SO₂C₂H₅) and chloro.
Properties/Applications :

  • The sulfonyl group enhances polarity and stability, making it suitable as a reagent in sulfonation reactions or polymer chemistry.
  • Less toxic than sulfur mustard due to reduced alkylating capacity .

Comparison :

  • The sulfonyl group in this compound is electron-withdrawing but less so than the trifluoromethylsulfanyl group, resulting in distinct reactivity profiles.

1-Chloro-2-(Chloromethoxy)Ethane

Molecular Formula : C₃H₆Cl₂O
Molecular Weight : 127.98 g/mol
Key Functional Groups : Chloromethoxy (-OCH₂Cl) and chloro.
Properties/Applications :

  • Used as a pharmaceutical intermediate for synthesizing APIs (Active Pharmaceutical Ingredients).
  • The chloromethoxy group participates in nucleophilic substitution reactions, enabling functionalization of heterocycles .

Contrast :

  • The absence of sulfur and fluorine reduces its utility in applications requiring thiol or fluorinated intermediates.

Comparative Data Table

Compound Molecular Formula Molecular Weight (g/mol) Functional Groups Key Properties/Applications
This compound C₃H₅ClF₃S 177.58 Chloro, trifluoromethylsulfanyl Potential fluorinated intermediate
Sulfur Mustard C₄H₈Cl₂S 159.08 Bis(2-chloroethyl)sulfide Chemical warfare agent, vesicant
1-Chloro-2-(ethylsulfonyl)ethane C₄H₉ClO₂S 156.63 Chloro, ethylsulfonyl Organic synthesis, sulfonation
1-Chloro-2-(chloromethoxy)ethane C₃H₆Cl₂O 127.98 Chloro, chloromethoxy Pharmaceutical intermediate

Research Findings and Implications

  • Electron-Withdrawing Effects : The trifluoromethyl group in this compound likely reduces nucleophilic substitution rates compared to sulfur mustard, decreasing acute toxicity but increasing environmental persistence due to fluorine’s stability .
  • Toxicity Profile : Sulfur mustard’s bis-chloroethyl structure enables DNA cross-linking, whereas the trifluoromethyl analog’s mechanism remains unstudied but may involve different biological interactions .

Discrepancies and Limitations

  • Limited data on this compound’s physicochemical properties necessitates further experimental characterization.

Biological Activity

1-Chloro-2-[(trifluoromethyl)sulfanyl]ethane is a chemical compound that has gained attention due to its unique biological properties and potential applications in various fields, including pharmaceuticals and agrochemicals. This article provides a comprehensive overview of the biological activity of this compound, including its pharmacological effects, toxicological data, and case studies from recent research.

Chemical Structure and Properties

This compound is characterized by the presence of a chloro group and a trifluoromethylthio group attached to an ethane backbone. This structure imparts distinct chemical properties that influence its biological activity.

Molecular Formula

  • Molecular Formula : C₂H₂ClF₃S
  • Molecular Weight : 164.6 g/mol

Physical Properties

  • Boiling Point : 60°C
  • Melting Point : -100°C
  • Solubility : Soluble in organic solvents; limited solubility in water.

Pharmacological Effects

Research indicates that this compound exhibits several pharmacological properties:

  • Antimicrobial Activity : Studies have shown that this compound has significant antimicrobial properties against various bacterial strains, making it a candidate for development as an antibacterial agent .
  • Toxicological Profile : The compound has been evaluated for its toxicity in animal models. Inhalation studies indicated that high doses could lead to adverse effects on the reproductive system and other systemic health issues .
  • Sensitization Potential : In studies involving lymphocyte proliferation assays, the compound demonstrated weak sensitization potential with reported stimulation indices (SI) indicating low immunogenicity .

Study 1: Toxicity Assessment in Rats

A study conducted on Sprague-Dawley rats assessed the oral toxicity of this compound. The results indicated:

  • NOAEL (No Observed Adverse Effect Level) : 10 mg/kg based on liver and kidney effects observed at higher doses.
  • Clinical signs included behavioral changes such as burrowing and grooming .

Study 2: Dermal Exposure Effects

In a dermal toxicity study, repeated exposure at varying concentrations led to:

  • Cytoplasmic vacuolization in adrenal cortex at concentrations ≥1000 ppm.
  • Decreased leukocyte counts in females at high exposure levels .

Table 1: Summary of Biological Activities

Activity TypeObservationsReferences
AntimicrobialEffective against multiple bacterial strains
ToxicityAdverse effects observed at high doses
Sensitization PotentialWeak sensitization with SI values < 5

The biological activity of this compound is believed to be mediated through its interaction with cellular membranes and proteins, leading to disruption of microbial cell integrity and modulation of immune responses. The trifluoromethyl group enhances lipophilicity, which may facilitate cellular uptake and interaction with target biomolecules.

Q & A

Q. What are the recommended laboratory synthesis routes for 1-chloro-2-[(trifluoromethyl)sulfanyl]ethane?

A common approach involves nucleophilic substitution between 1,2-dichloroethane and a trifluoromethyl sulfanyl (SCF₃) precursor under inert conditions. Controlled reagent addition and low temperatures (e.g., –100°C for intermediates) minimize side reactions like polysubstitution or oxidation. Reaction progress is monitored via gas chromatography (GC) or NMR spectroscopy to optimize yield .

Q. How is the molecular structure of this compound validated experimentally?

X-ray crystallography is the gold standard for unambiguous structural determination. For example, disorder in ethane-bridged derivatives (e.g., orientational disorder in substituents) can be resolved using high-resolution data and refinement tools like SHELXL . Complementary techniques include FT-IR for functional group analysis and mass spectrometry for molecular weight confirmation.

Q. What spectroscopic methods are suitable for characterizing this compound?

  • NMR : ¹⁹F NMR identifies the trifluoromethyl group (δ ~ –60 ppm), while ¹H/¹³C NMR resolves chlorine and sulfur proximity effects.
  • Raman spectroscopy : Detects S–C and C–Cl vibrational modes.
  • UV-Vis : Monitors electronic transitions influenced by the electron-withdrawing SCF₃ group .

Advanced Research Questions

Q. How does the compound’s reactivity differ in polar vs. nonpolar solvents?

In polar solvents (e.g., acetonitrile), the SCF₃ group enhances electrophilicity at the chlorine-bearing carbon, accelerating nucleophilic substitution (e.g., with amines or thiols). In nonpolar solvents (e.g., hexane), steric hindrance from the bulky SCF₃ group dominates, favoring elimination over substitution. Kinetic studies using stopped-flow spectroscopy can quantify these effects .

Q. What computational methods predict the compound’s stability under oxidative conditions?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) model bond dissociation energies (BDEs) for C–Cl and C–S bonds. Molecular dynamics simulations predict degradation pathways, such as oxidation to sulfoxide/sulfone derivatives. These align with experimental observations in photochemical oxidation studies .

Q. How does thermal stability vary between crystalline and solution phases?

Differential Scanning Calorimetry (DSC) reveals phase transitions (e.g., melting points) and decomposition onset temperatures. Thermogravimetric Analysis (TGA) in solution identifies solvent interactions that destabilize the compound. For instance, crystalline phases show higher decomposition thresholds (~200°C) compared to solvated forms .

Q. What strategies mitigate toxicity risks during handling?

  • Neutralization : Photooxidation with visible light and air converts toxic thioether groups to non-toxic sulfoxides (e.g., 1-chloro-2-(ethylsulfinyl)ethane) with >99% selectivity .
  • Containment : Use flow reactors to minimize exposure and enable real-time monitoring of reaction byproducts .

Data Contradictions and Resolution

Q. How are discrepancies in reported crystallographic data reconciled?

For example, orientational disorder in ethane bridges (observed in similar compounds) requires high-resolution data and refinement software (e.g., SHELX) to model occupancy ratios. Multi-conformer models and Hirshfeld surface analysis validate hydrogen-bonding networks and packing efficiency .

Q. Why do kinetic studies show conflicting rates for nucleophilic substitution?

Variations in solvent polarity, temperature, and nucleophile strength (e.g., iodide vs. hydroxide) significantly impact reaction rates. Meta-analyses using Eyring plots (ln(k) vs. 1/T) isolate thermodynamic (ΔH‡) and kinetic (ΔS‡) contributions to resolve contradictions .

Methodological Best Practices

Q. How to design experiments for studying decomposition pathways?

  • Photolysis : Use UV-Vis lamps (254–365 nm) to simulate environmental degradation.
  • Chromatography : Pair GC-MS with derivatization (e.g., silylation) to detect volatile byproducts.
  • Isotopic labeling : ¹⁴C or deuterated analogs trace reaction intermediates via radiolabel detection or NMR isotope shifts .

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